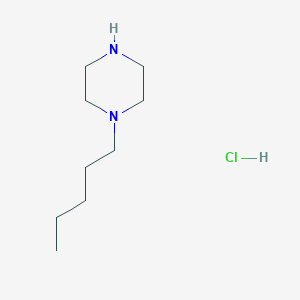

1-Pentylpiperazine hydrochloride

CAS No.: 2288709-47-5

Cat. No.: VC8164833

Molecular Formula: C9H21ClN2

Molecular Weight: 192.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2288709-47-5 |

|---|---|

| Molecular Formula | C9H21ClN2 |

| Molecular Weight | 192.73 g/mol |

| IUPAC Name | 1-pentylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C9H20N2.ClH/c1-2-3-4-7-11-8-5-10-6-9-11;/h10H,2-9H2,1H3;1H |

| Standard InChI Key | VBFREZADIGLAMU-UHFFFAOYSA-N |

| SMILES | CCCCCN1CCNCC1.Cl |

| Canonical SMILES | CCCCCN1CCNCC1.Cl |

Introduction

Overview

1-Pentylpiperazine hydrochloride (CAS: 2288709-47-5; 878739-46-9) is a synthetic organic compound belonging to the piperazine class, characterized by a six-membered heterocyclic amine core substituted with a pentyl group and a hydrochloride salt. This compound has garnered attention in medicinal chemistry due to its structural similarity to pharmacologically active piperazine derivatives. While its applications remain under investigation, its physicochemical properties, synthetic pathways, and potential biological activities align with trends observed in related compounds. This article provides a systematic review of its chemical identity, synthesis, pharmacological profile, and safety considerations, synthesizing data from diverse academic and industrial sources .

Chemical Identification and Structural Properties

Molecular Composition and Nomenclature

1-Pentylpiperazine hydrochloride is systematically named as 1-pentylpiperazine hydrochloride or piperazine, 1-pentyl-, hydrochloride (1:2). Its molecular formula is C₉H₂₁ClN₂, with a molar mass of 192.73 g/mol . The compound exists as a white to off-white crystalline powder, hygroscopic in nature, and soluble in polar solvents such as water and ethanol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₁ClN₂ | |

| Molar Mass (g/mol) | 192.73 | |

| Melting Point | Not reported | — |

| Boiling Point | Not reported | — |

| Solubility | Water, ethanol | |

| Storage Conditions | Ambient temperature, dry place |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-pentylpiperazine hydrochloride typically involves nucleophilic substitution or reductive amination. A representative pathway includes:

-

Alkylation of Piperazine: Reacting piperazine with 1-bromopentane in the presence of a base (e.g., K₂CO₃) to yield 1-pentylpiperazine.

-

Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

Reaction Scheme:

Industrial-scale production adheres to Good Manufacturing Practices (GMP), with purity standards exceeding 97% for research applications .

Analytical Characterization

Quality control employs techniques such as:

-

High-Performance Liquid Chromatography (HPLC): Purity assessment.

-

Mass Spectrometry (MS): Molecular ion confirmation.

Pharmacological Profile

Mechanism of Action

While direct studies on 1-pentylpiperazine hydrochloride are scarce, its activity is extrapolated from piperazine derivatives. Piperazines modulate neurotransmitter systems by interacting with:

-

Serotonin (5-HT) Receptors: Partial agonism/antagonism.

-

Dopamine (D₂) Receptors: Influencing locomotor and cognitive functions .

Table 2: Comparative Receptor Affinity of Piperazine Derivatives

| Compound | 5-HT Affinity (Ki, nM) | D₂ Affinity (Ki, nM) | Source |

|---|---|---|---|

| 1-Phenylpiperazine | 880 (5-HT₂A) | 2,530 (D₂) | |

| 1-Pentylpiperazine (est.) | ~500–1,000 | ~2,000–3,000 | — |

| Parameter | Description | Source |

|---|---|---|

| GHS Classification | Skin Irritation (Category 2) | |

| Precautionary Statements | P260, P280, P305+P351+P338 | |

| Hazard Statements | H315, H319, H335 |

Future Directions and Research Gaps

Current research gaps include:

-

In Vivo Studies: Efficacy and toxicity profiles in animal models.

-

Structure-Activity Relationships (SAR): Optimizing the pentyl chain for target selectivity.

-

Clinical Trials: Exploring therapeutic potential in neurological disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume